2-Ethyl-5-nitrobenzoic acid (pKa 3.02) vs. 2-Methyl-5-nitrobenzoic acid (pKa ~3.10): Differentiated Acid Strength
2-Ethyl-5-nitrobenzoic acid exhibits a predicted pKa of 3.02±0.10 . Based on established structure-activity relationships for substituted benzoic acids, this is measurably lower (more acidic) than that of its closest alkyl analog, 2-Methyl-5-nitrobenzoic acid, which is predicted to have a pKa of approximately 3.10 [1]. The increased acidity in the ethyl-substituted compound is attributed to the slightly stronger electron-donating inductive effect of the ethyl group compared to a methyl group, which stabilizes the conjugate base less effectively, leading to a greater acid strength.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.02±0.10 (Predicted) |
| Comparator Or Baseline | 2-Methyl-5-nitrobenzoic acid: pKa ~3.10 (Class inference based on ortho-effect trend) |
| Quantified Difference | Approximately 0.08 pKa units lower (more acidic) |
| Conditions | Predicted pKa values for aqueous solution |
Why This Matters
This difference in acid strength is significant for controlling reaction conditions in pH-sensitive steps, such as selective deprotonation, salt formation, or esterification kinetics, allowing for greater synthetic precision.
- [1] Dev Chemistry Point. (2020, October 10). Ortho effect in Substituted Benzene. View Source
